2,4-Dibromo-1-(methoxymethoxy)benzene
Overview
Description
2,4-Dibromo-1-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8Br2O2. It is a derivative of benzene, where two bromine atoms are substituted at the 2nd and 4th positions, and a methoxymethoxy group is attached to the 1st position. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1-(methoxymethoxy)benzene typically involves the bromination of 1-(methoxymethoxy)benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including the use of automated systems for precise control of temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-1-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOCH3), or ammonia (NH3) are used under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Products include 2,4-dihydroxy-1-(methoxymethoxy)benzene, 2,4-dimethoxy-1-(methoxymethoxy)benzene, and 2,4-diamino-1-(methoxymethoxy)benzene.
Oxidation: Products include 2,4-dibromo-1-(formyloxymethoxy)benzene and 2,4-dibromo-1-(carboxymethoxy)benzene.
Reduction: Products include 2,4-dibromo-1-(methoxymethoxy)cyclohexane.
Scientific Research Applications
2,4-Dibromo-1-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: It is used in the development of brominated compounds with potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: It is used in the production of specialty chemicals, including flame retardants and polymer additives.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-1-(methoxymethoxy)benzene involves its interaction with molecular targets through its bromine atoms and methoxymethoxy group. The bromine atoms can participate in halogen bonding, while the methoxymethoxy group can undergo nucleophilic attack. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoanisole: Similar structure but with a methoxy group instead of a methoxymethoxy group.
2,4-Dibromo-1-methoxybenzene: Similar structure but lacks the additional methoxy group on the methoxymethoxy substituent.
1,3-Dibromo-2-(methoxymethoxy)benzene: Similar structure but with bromine atoms at the 1st and 3rd positions.
Uniqueness
2,4-Dibromo-1-(methoxymethoxy)benzene is unique due to the presence of both bromine atoms and a methoxymethoxy group, which provides distinct reactivity and interaction properties. This combination allows for versatile applications in chemical synthesis and research, making it a valuable compound in various fields.
Properties
IUPAC Name |
2,4-dibromo-1-(methoxymethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQUVDSMGUNAOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441869 | |
Record name | Benzene, 2,4-dibromo-1-(methoxymethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21571-52-8 | |
Record name | Benzene, 2,4-dibromo-1-(methoxymethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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